molecular formula C18H20O5 B3420436 Sorgolactone CAS No. 188970-36-7

Sorgolactone

Cat. No.: B3420436
CAS No.: 188970-36-7
M. Wt: 316.3 g/mol
InChI Key: KHSREFIWULNDAB-YCUBLIQYSA-N
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Description

Sorgolactone is a member of the strigolactone family, a group of carotenoid-derived phytohormones. These compounds play a crucial role in plant growth regulation and rhizosphere signaling. This compound, like other strigolactones, is exuded by plant roots and serves as a signaling molecule to attract beneficial arbuscular mycorrhizal fungi and, unfortunately, parasitic plants such as Striga and Orobanche species .

Chemical Reactions Analysis

Types of Reactions: Sorgolactone undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxymethyl groups to carboxyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Conditions vary depending on the substituent being introduced, often involving catalysts and specific solvents.

Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit different biological activities .

Scientific Research Applications

Sorgolactone has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness of Sorgolactone: this compound is unique due to its specific stereochemical structure, which is crucial for its high bioactivity. Synthetically prepared stereoisomers of this compound exhibit high bioactivity only when their stereochemical structure matches that of natural this compound .

Biological Activity

Sorgolactone, a member of the strigolactone family, is a plant hormone that plays a crucial role in various biological processes, particularly in plant interactions with mycorrhizal fungi and parasitic plants. This article explores the biological activities of this compound, its mechanisms of action, and its implications in agricultural practices.

Overview of this compound

This compound is structurally classified as a strigolactone, which are phytohormones known for their involvement in regulating plant growth and development. These compounds are primarily produced in the roots of plants and are exuded into the rhizosphere, where they serve multiple ecological functions.

1. Germination Stimulation

This compound is recognized for its ability to stimulate the germination of seeds from parasitic plants such as Striga and Orobanche. The germination response varies significantly among different species, indicating a complex interaction between the strigolactones and the specific receptors present in these parasitic plants. For instance, Striga hermonthica shows high sensitivity to various stereoisomers of strigolactones, including this compound, while Striga gesnerioides exhibits a more selective response .

2. Mycorrhizal Fungi Activation

In addition to stimulating parasitic plant germination, this compound plays a vital role in activating arbuscular mycorrhizal (AM) fungi. It enhances spore germination and hyphal branching at extremely low concentrations (as low as 1013M10^{-13}M), which is critical for establishing symbiotic relationships between plants and fungi . This interaction not only aids nutrient uptake for the host plant but also influences fungal respiration and mitochondrial activity .

Structure-Activity Relationship (SAR)

The biological activity of this compound is closely linked to its chemical structure. Research has identified key structural features that enhance its activity:

  • C-D Ring Moiety : Essential for germination stimulation.
  • Hydroxyl Groups : The presence of hydroxyl groups on the molecule significantly increases its effectiveness; compounds with multiple hydroxyl groups often show enhanced activity compared to their acetylated counterparts .
  • Stereochemistry : The stereochemical configuration at specific sites on the molecule plays a crucial role in determining its biological effects. For example, variations in stereochemistry can lead to differing responses in parasitic plants .

Case Study 1: Host Specificity

A study examining the host specificity of broomrape species revealed that different strigolactones, including this compound, elicit varying germination responses based on their stereochemistry. This specificity has implications for managing crop resistance against these parasitic weeds through selective breeding or genetic modification to alter strigolactone profiles in crops .

Case Study 2: Agricultural Implications

Research conducted on sorghum varieties demonstrated that those with lower levels of strigolactones (such as this compound) exhibited reduced parasitization by Striga. This finding suggests that manipulating strigolactone production could be a viable strategy for enhancing crop resilience against parasitic weeds .

Data Table: Biological Activity Comparison

CompoundGermination Stimulation (Concentration)Mycorrhizal Activation (Concentration)Specificity Notes
This compoundEffective at 1011M10^{-11}MEffective at 1013M10^{-13}MHigh sensitivity in Striga hermonthica
StrigolEffective at 1010M10^{-10}MEffective at 1012M10^{-12}MBroad spectrum activity across species
OrobancheEffective at 109M10^{-9}MNot significantly activePrimarily responds to orobanchol-type SLs

Properties

IUPAC Name

(3E,3aR,8S,8bS)-8-methyl-3-[[(2R)-4-methyl-5-oxo-2H-furan-2-yl]oxymethylidene]-4,5,6,7,8,8b-hexahydro-3aH-indeno[1,2-b]furan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O5/c1-9-4-3-5-11-7-12-13(18(20)23-16(12)15(9)11)8-21-14-6-10(2)17(19)22-14/h6,8-9,12,14,16H,3-5,7H2,1-2H3/b13-8+/t9-,12+,14+,16-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHSREFIWULNDAB-YCUBLIQYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC2=C1C3C(C2)C(=COC4C=C(C(=O)O4)C)C(=O)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CCCC2=C1[C@@H]3[C@H](C2)/C(=C\O[C@H]4C=C(C(=O)O4)C)/C(=O)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80415113
Record name Sorgolactone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80415113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141262-39-7, 188970-36-7
Record name Sorgolactone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=141262-39-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sorgolactone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141262397
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sorgolactone, (+/-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0188970367
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sorgolactone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80415113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SORGOLACTONE, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z0IL7QT5MJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name SORGOLACTONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RH6QJZ6G3B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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